Superior AT2R Selectivity: EMA401 (S-Enantiomer) vs. EMA400 (Racemate) and EMA402 (R-Enantiomer)
6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (EMA401), the pure S-enantiomer, demonstrates substantially higher AT2R/AT1R selectivity compared to its racemate (EMA400) and the R-enantiomer (EMA402). This superior selectivity is critical for minimizing off-target effects related to AT1R antagonism [1].
| Evidence Dimension | AT2R/AT1R Selectivity Ratio |
|---|---|
| Target Compound Data | AT2R IC50: 39.5 nM (rat cloned receptor); AT1R IC50: 408,000 nM (rat cloned receptor). Calculated selectivity >10,000-fold [1]. |
| Comparator Or Baseline | Comparator 1: EMA400 (Racemate). AT2R IC50: 75.2 nM; AT1R IC50: 2,918 nM. Selectivity ~39-fold. Comparator 2: EMA402 (R-Enantiomer). AT2R IC50: 804 nM; AT1R IC50: 106 nM. Selectivity ~0.13-fold [1]. |
| Quantified Difference | EMA401 exhibits >250-fold greater selectivity for AT2R over AT1R compared to EMA400, and >76,000-fold greater selectivity compared to EMA402. |
| Conditions | Radioligand binding assay using cloned rat AT2 and AT1 receptors. N = 3–4 separate experiments performed in duplicate [1]. |
Why This Matters
For pain research, this ensures that observed analgesic effects are specifically mediated by AT2R antagonism, not confounded by AT1R-mediated cardiovascular side effects, enabling cleaner interpretation of experimental results.
- [1] Smith MT, et al. Small Molecule Angiotensin II Type 2 Receptor (AT2R) Antagonists as Novel Analgesics for Neuropathic Pain: Comparative Pharmacokinetics, Radioligand Binding, and Efficacy in Rats. Pain Medicine. 2013;14(5):692-708. Table 1. View Source
